4-Carvomenthenol

Catalog No.
S580174
CAS No.
562-74-3
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Carvomenthenol

CAS Number

562-74-3

Product Name

4-Carvomenthenol

IUPAC Name

4-methyl-1-propan-2-ylcyclohex-3-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3

InChI Key

WRYLYDPHFGVWKC-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)(C(C)C)O

Solubility

Slightly soluble in water, soluble in oils
Soluble (in ethanol)

Synonyms

4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol; p-Menth-1-en-4-ol; (+/-)-4-Terpineol;1-(1-Methylethyl)-4-methyl-3-cyclohexen-1-ol; 1-Terpinen-4-ol; 4-Carvomenthenol;Melaleucol; NSC 147749; Terpin-4-ol; dl-4-Terpineol;

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O

Antimicrobial Properties

4-Carvomenthenol has been shown to possess antimicrobial properties against a variety of bacteria and fungi. Studies have found that it can inhibit the growth of some common pathogens, such as Staphylococcus aureus and Escherichia coli [].

Anti-inflammatory and Antioxidant Activities

Research suggests that 4-Carvomenthenol may also have anti-inflammatory and antioxidant activities. Studies have shown that it can reduce inflammation and oxidative stress in cells [, ]. However, more research is needed to fully understand these potential benefits.

Ongoing Research

-Carvomenthenol is still undergoing scientific investigation. Researchers are exploring its potential applications in various fields, including:

  • Development of new antimicrobial agents: Due to its antimicrobial properties, 4-Carvomenthenol is being explored as a potential natural alternative to conventional antibiotics [].
  • Treatment of inflammatory diseases: The anti-inflammatory properties of 4-Carvomenthenol are being investigated for their potential use in treating inflammatory conditions like arthritis and asthma [].
  • Cancer research: Some studies suggest that 4-Carvomenthenol may have antitumor properties, but more research is needed to confirm these findings [].

4-Carvomenthenol, also known as para-menth-1-en-4-ol, is a monoterpene alcohol derived from essential oils, particularly those of mint species. It has the chemical formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. This compound is characterized by its unique structure, which includes a cyclohexene ring with a hydroxyl group at the fourth position. Its stereoisomers contribute to its diverse biological properties and applications in various fields, including pharmaceuticals and cosmetics .

  • Disruption of bacterial cell membranes [].
  • Inhibition of enzymes involved in fungal growth.
  • Modulation of inflammatory pathways.
Typical of alcohols and terpenes:

  • Hydration Reactions: It can be synthesized from sabinene through hydration, where water is added to the double bond of sabinene, forming 4-carvomenthenol .
  • Oxidation: The compound can undergo oxidation to yield ketones or aldehydes, depending on the reaction conditions.
  • Esterification: 4-Carvomenthenol can react with acids to form esters, which are often used in fragrance formulations.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

4-Carvomenthenol exhibits various biological activities:

  • Anti-inflammatory Properties: Studies have shown that it can attenuate allergic inflammatory processes by reducing edema and cell migration, as well as inhibiting mast cell activation and histamine release .
  • Antimicrobial Effects: The compound has been identified as an antibacterial agent, contributing to its use in medicinal applications .
  • Potential Antioxidant Activity: Some research suggests that it may possess antioxidant properties, although more studies are needed to fully elucidate this aspect.

The synthesis of 4-carvomenthenol can be achieved through several methods:

  • Hydration of Sabinene: This method involves the addition of water to sabinene under acidic conditions.
  • Photo-oxidation of Terpinolene: Terpinolene can be subjected to photo-oxidation followed by chemical reduction to yield 4-carvomenthenol .
  • Natural Extraction: It can also be extracted from essential oils of plants such as mint and thyme.

These methods provide both synthetic and natural pathways for obtaining this compound.

4-Carvomenthenol has a wide range of applications:

  • Fragrance Industry: It is used as a fragrance component due to its pleasant minty aroma.
  • Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it valuable in medicinal formulations.
  • Cosmetics: It is included in various cosmetic products for its aromatic qualities and potential skin benefits.

Research on interaction studies involving 4-carvomenthenol has focused on its effects on biological systems:

  • Skin Sensitization Tests: In studies conducted on guinea pigs, 4-carvomenthenol showed no significant reactions indicative of skin sensitization .
  • Synergistic Effects with Other Compounds: Interaction studies have indicated that 4-carvomenthenol may enhance the efficacy of other therapeutic agents when used in combination.

These studies underline the safety profile and potential benefits of using this compound in various applications.

Several compounds share structural similarities with 4-carvomenthenol, each with unique properties:

Compound NameChemical FormulaKey Properties
Terpinen-4-olC10H18OC_{10}H_{18}OAntimicrobial, anti-inflammatory
LinaloolC10H18OC_{10}H_{18}OFloral aroma, anti-anxiety effects
CarvacrolC10H14OC_{10}H_{14}OStrong antimicrobial activity
ThymolC10H14OC_{10}H_{14}OAntiseptic properties

Uniqueness of 4-Carvomenthenol

4-Carvomenthenol stands out due to its specific hydroxyl positioning on the cyclohexene ring, which influences its biological activity differently compared to similar compounds. While many terpenes exhibit antimicrobial properties, the anti-inflammatory effects of 4-carvomenthenol make it particularly useful in therapeutic contexts.

Physical Description

Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour

Color/Form

Colorless to pale yellow liquid

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

209 °C
88.00 to 90.00 °C. @ 6.00 mm Hg

Flash Point

79 degrees C (174 degrees F) - closed cup

Heavy Atom Count

11

Taste

Herbal pepper flavoring

Density

0.926 g/cu cm at 20 °C
0.928-0.934

LogP

3.26 (LogP)
3.26
log Kow = 3.26

Odor

Pine

UNII

L65MV77ZG6

GHS Hazard Statements

Aggregated GHS information provided by 2085 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 4-Terpineol is a colorless to pale yellow liquid. It smells like pine. It is moderately soluble in water. USE: 4-Terpineol is approved for use in food and beverages. EXPOSURE: Workers that use or produce 4-terpineol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 4-terpineol. Skin exposure will result from using some personal care products. If 4-terpineol is released to the environment, it will be rapidly broken down in air. It will not be broken down by light. It will move into the air from soil and water surfaces. It is expected to move in soil. It will be broken down readily by microorganism and may build up in aquatic organisms. RISK: The potential for 4-terpineol to produce toxic effects in humans has not been studied. A few laboratory animal toxicity studies of 4-terpineol are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential for 4-terpineol to cause cancer or birth defects or reproductive effects has not been examined in laboratory animals. The potential for 4-terpineol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

EXPL THER To evaluate potential antiinflammatory properties of tea tree oil, the essential oil steam distilled from the Australian native plant, Melaleuca alternifolia. The ability of tea tree oil to reduce the production in vitro of tumour necrosis factor-alpha (TNFalpha), interleukin (IL)-1beta, IL-8, IL-10 and prostaglandin E2 (PGE2) by lipopolysaccharide (LPS)-activated human peripheral blood monocytes was examined. Tea tree oil emulsified by sonication in a glass tube into culture medium containing 10% fetal calf serum (FCS) was toxic for monocytes at a concentration of 0.016% v/v. However, the water soluble components of tea tree oil at concentrations equivalent to 0.125% significantly suppressed LPS-induced production of TNFalpha, IL-1beta and IL-10 (by approximately 50%) and PGE2 (by approximately 30%) after 40 h. Gas chromatography/mass spectrometry identified terpinen-4-ol (42 %), a-terpineol (3 %) and 1,8-cineole (2%, respectively, of tea tree oil) as the water soluble components of tea tree oil. When these components were examined individually, only terpinen-4-ol suppressed the production after 40 h of TNFalpha, IL-1beta, IL-8, IL-10 and PGE2 by LPS-activated monocytes. The water-soluble components of tea tree oil can suppress pro-inflammatory mediator production by activated human monocytes.
EXPL THER To evaluate the regulatory properties of the essential oil of Melaleuca alternifolia (tea tree oil) on the production of oxygen derived reactive species by human peripheral blood leukocytes activated in vitro. The ability of tea tree oil to reduce superoxide production by neutrophils and monocytes stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP), lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA) was examined. The water-soluble fraction of tea tree oil had no significant effect on agonist-stimulated superoxide production by neutrophils, but significantly and dose-dependently suppressed agonist-stimulated superoxide production by monocytes. This suppression was not due to cell death. Chemical analysis identified the water-soluble components to be terpinen-4-ol, alpha-terpineol and 1,8-cineole. When examined individually, terpinen-4-ol significantly suppressed fMLP- and LPS- but not PMA-stimulated superoxide production; alpha-terpineol significantly suppressed fMLP-, LPS- and PMA-stimulated superoxide production; 1,8-cineole was without effect. Tea tree oil components suppress the production of superoxide by monocytes, but not neutrophils, suggesting the potential for selective regulation of cell types by these components during inflammation.
EXPL THER The aim of this study was to compare both the antimicrobial activity of terpinen-4-ol and tea tree oil (TTO) against clinical skin isolates of meticillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS) and their toxicity against human fibroblast cells. Antimicrobial activity was compared by using broth microdilution and quantitative in vitro time-kill test methods. Terpinen-4-ol exhibited significantly greater bacteriostatic and bactericidal activity, as measured by minimum inhibitory and bactericidal concentrations, respectively, than TTO against both MRSA and CoNS isolates. Although not statistically significant, time-kill studies also clearly showed that terpinen-4-ol exhibited greater antimicrobial activity than TTO. Comparison of the toxicity of terpinen-4-ol and TTO against human fibroblasts revealed that neither agent, at the concentrations tested, were toxic over the 24-hr test period. Terpinen-4-ol is a more potent antibacterial agent against MRSA and CoNS isolates than TTO with neither agent exhibiting toxicity to fibroblast cells at the concentrations tested. Terpinen-4-ol should be considered for inclusion as a single agent in products formulated for topical treatment of MRSA infection.
EXPL THER To examine the in vitro anticancer activity of Melaleuca alternifolia (tea tree) oil (TTO), and its major active terpene component, terpinen-4-ol, against two aggressive murine tumour cell lines, AE17 mesothelioma and B16 melanoma. Effects of TTO and terpinen-4-ol on the cellular viability of two tumour cell lines and fibroblast cells were assessed by MTT assay. Induction of apoptotic and necrotic cell death was visualised by fluorescent microscopy and quantified by flow cytometry. Tumour cell ultrastructural changes were examined by transmission electron microscopy and changes in cell cycle distribution were assessed by flow cytometry, with changes in cellular morphology monitored by video time lapse microscopy. TTO and terpinen-4-ol significantly inhibited the growth of two murine tumour cell lines in a dose- and time-dependent manner. Interestingly, cytotoxic doses of TTO and terpinen-4-ol were significantly less efficacious against non-tumour fibroblast cells. TTO and terpinen-4-ol induced necrotic cell death coupled with low level apoptotic cell death in both tumour cell lines. This primary necrosis was clarified by video time lapse microscopy and also by transmission electron microscopy which revealed ultrastructural features including cell and organelle swelling following treatment with TTO. In addition, both TTO and terpinen-4-ol induced their inhibitory effect by eliciting G1 cell cycle arrest. TTO and terpinen-4-ol had significant anti-proliferative activity against two tumour cell lines. Moreover, the identification of primary necrotic cell death and cell cycle arrest of the aggressive tumour cells highlights the potential anticancer activity of TTO and terpinen-4-ol.
For more Therapeutic Uses (Complete) data for 4-Terpineol (6 total), please visit the HSDB record page.

Vapor Pressure

0.04 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

562-74-3
28219-82-1

Absorption Distribution and Excretion

The terpenes disturb lipid arrangement in the intercellular region of the stratum corneum (SC) that leads to the increased permeability of the skin. This effect is used in technology of transdermal drug forms and depends on physicochemical properties of terpenes and their amounts penetrated to the stratum corneum; however terpenes do not need penetrate into viable skin tissue and this event is not even desired. To correlate skin absorption and elimination kinetics of four cyclic terpenes, namely alpha-pinene, beta-pinene, eucalyptol and terpinen-4-ol, applied as neat substance with their physicochemical properties. The terpenes were applied onto the human skin in vitro, and after 1-4 h their content in the separated by a tape-stripping method stratum corneum layers and in the epidermis/dermis was determined using GC. Similarly, the amounts of terpenes in the skin were analysed during 4 h following 1 h absorption. The fastest and progressive penetration into all skin layers was observed for terpinen-4-ol. All studied terpenes are absorbed in the viable epidermis/dermis, however penetration into this layers is time-dependent process, constantly increasing during 4 h. Like for stratum corneum, the largest cumulation in epidermis/dermis was observed for terpinen-4-ol. The elimination of terpenes from the stratum corneum was fast, especially in deeper layers, and much faster if the initial cumulation was small. Investigated cyclic terpenes represent different penetration and elimination characteristics and do not permeate across the skin to the acceptor medium due to large cumulation in the skin tissue. The penetration of terpenes into stratum corneum is greater if their log P-value is close to 3.
The purpose of this study was to evaluate the in vitro cutaneous penetration of five terpenes--linalool, linalyl acetate, terpinen-4-ol, citronellol and alpha-pinene--applied in pure essential oils or in dermatological formulations (o/w emulsion, oily solution or hydrogel) containing 0.75 % w/w of the essential oils. Different skin absorption was observed depending on the type of the vehicle and terpenes' log P values. Cutaneous accumulation of terpenes is several times higher when they are applied in pure essential oils than in topical vehicles. Penetration of terpinen-4-ol to the skin was better from an oily solution (approximately 90 ug/cm (2)) than from an emulsion (60 ug/cm (2)). No penetration of linalyl acetate from topical vehicles into viable skin was observed, but also for this terpene penetration to the upper layers of the stratum corneum was 2-times higher when an oily solution was used. In contrast, the cutaneous absorption of linalool was the same from both vehicles (50-60 ug/cm (2)). The skin penetration of alpha-pinene was not traceable when it was applied in an oily solution. Only a small amount (approximately 5 ug/cm (2)) of this terpene was determined in viable skin after application as a hydrogel. Citronellol applied in a hydrogel penetrated into all skin layers in a total amount of 25 ug/cm (2), while no penetration into viable skin layers after application of an oily solution was noted. Only citronellol permeated into the acceptor medium.
This work aimed to evaluate the effect induced by excipients conventionally used for topical dosage forms, namely isopropyl myristate (IPM) or oleic acid (OA) or polyethylene glycol 400 (PEG400) or Transcutol (TR), on the human skin permeability of terpinen-4-ol (T4OL) contained in the pure Tea tree oil. The effect of such excipients was determined by evaluating the absorption of T4OL using human epidermis and the perturbation of the organization of stratum corneum by ATR-FTIR. Among the tested excipients OA enhanced the absorption of T4OL by perturbing the stratum corneum lipid barrier. Other excipients caused a weak enhancement effect and their use should be carefully monitored.
The purpose of this study was to investigate dermal pharmacokinetics of terpinen-4-ol in rats following topical administration of plai oil derived from the rhizomes of Zingiber cassumunar Roxb. Unbound terpinen-4-ol concentrations in dermal tissue were measured by microdialysis. The dermal pharmacokinetic study of terpinen-4-ol was performed under non-occlusive conditions. The oil was topically applied at a dose of 2, 4, and 8 mg/square cm plai oil corresponding to the amount of 1.0, 1.9, and 3.8 mg/square cm terpinen-4-ol, respectively. Following topical application of the oil, terpinen-4-ol rapidly distributed into the dermis and demonstrated linear pharmacokinetics with no changes in the dose-normalized area under the concentration-time curves across the investigated dosage range. The mean percentages of free terpinen-4-ol distributed in the dermis per amount of administered were 0.39 +/- 0.06 %, 0.41 +/- 0.08 %, and 0.30 +/- 0.03 % for 2, 4, and 8 mg/square cm doses, respectively. The dermal pharmacokinetics of terpinen-4-ol could provide information for its further formulation development and therapy schedules.

Metabolism Metabolites

(R)-Terpinen-4-ol was mixed in an artificial diet at a concentration of 1 mg/g of diet, and the diet was fed to the last instar larvae of common cutworm (Spodoptera litura). Metabolites were recovered from frass and analyzed spectroscopically. (R)-Terpinen-4-ol was transformed mainly to (R)-p-menth-1-en-4,7-diol. Similarly, (S)-terpinen-4-ol was transformed mainly to (S)-p-menth-1-en-4,7-diol. The C-7 position (allylic methyl group) of (R)- and (S)-terpinen-4-ol was preferentially oxidized.
We examined the in vitro metabolism of (+)-terpinen-4-ol by human liver microsomes and recombinant enzymes. The biotransformation of (+)-terpinen-4-ol was investigated by gas chromatography-mass spectrometry (GC-MS). (+)-Terpinen-4-ol was found to be oxidized to (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, and (4S)-p-menth-1-en-4,8-diol by human liver microsomal P450 enzymes. The identities of (+)-terpinen-4-ol metabolites were determined through the relative abundance of mass fragments and retention times on GC-MS. Of 11 recombinant human P450 enzymes tested, CYP1A2, CYP2A6, and CYP3A4 were found to catalyze the oxidation of (+)-terpinen-4-ol. Based on several lines of evidence, CYP2A6 and CYP3A4 were determined to be major enzymes involved in the oxidation of (+)-terpinen-4-ol by human liver microsomes. First, of the 11 recombinant human P450 enzymes tested, CYP1A2, CYP2A6 and CYP3A4 catalyzed oxidation of (+)-terpinen-4-ol. Second, oxidation of (+)-terpinen-4-ol was inhibited by (+)-menthofuran and ketoconazole, inhibitors known to be specific for these enzymes. Finally, there was a good correlation between CYP2A6 and CYP3A4 activities and (+)-terpinen-4-ol oxidation activities in the 10 human liver microsomes.

Wikipedia

Terpinen-4-ol
1,3-Benzodioxolyl-N-ethylbutanamine

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

1-Terpinen-4-ol is a byproduct in the synthesis of terpineol from terpin hydrate, and occurs in commercial terpineol. Pure 1-terpinen-4-ol can be prepared from terpinolene by photosensitized oxidation, reduction of the resulting 1-methyl-4-isopropenyl-1-cyclohexene-4-hydroperoxide, and selective hydrogenation of the corresponding alcohol.
Prepared from terpin hydrate by the splitting off the elements of water.
One of several terpinenol isomers, depending on the position of the double bond and that of the hydroxyl group, this terpene ... can be isolated by fractional distillation.

General Manufacturing Information

3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: ACTIVE
Found in more than 200 derivatives from leaves, herbs, and flowers.

Analytic Laboratory Methods

Cell integrity in Saccharomyces cerevisiae is ensured by a rigid cell wall whose synthesis is controlled by a highly conserved MAP kinase signal transduction cascade. Stress at the cell surface is detected by a set of sensors and ultimately transmitted through this cascade to the transcription factor Rlm1, which governs expression of many genes encoding enzymes of cell wall biosynthesis. We here report on a number of versatile reporter constructs which link activation of a hybrid, Rlm1-lexA, by the MAP kinase Mpk1/Slt2 to the expression of the bacterial lacZ gene. This system was adapted to automated microwell screening and shown to be activated by a number of compounds inhibiting cell wall biosynthesis or interfering with plasma membrane function.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids.

Interactions

This study compared the antimicrobial activity of Melaleuca alternifolia (tea tree) oil with that of some of its components, both individually and in two-component combinations. Minimum inhibitory concentration and time-kill assays revealed that terpinen-4-ol, the principal active component of tea tree oil, was more active on its own than when present in tea tree oil. Combinations of terpinen-4-ol and either gamma-terpinene or p-cymene produced similar activities to tea tree oil. Concentration-dependent reductions in terpinen-4-ol activity and solubility also occurred in the presence of gamma-terpinene. Non-oxygenated terpenes in tea tree oil appear to reduce terpinen-4-ol efficacy by lowering its aqueous solubility. These findings explain why tea tree oil can be less active in vitro than terpinen-4-ol alone and further suggest that the presence of a non-aqueous phase in tea tree oil formulations may limit the microbial availability of its active components.
Terpinen-4-ol (4TRP) is a monoterpenoid alcoholic component of essential oils obtained from several aromatic plants. We investigated the psychopharmacological and electrophysiological activities of 4TRP in male Swiss mice and Wistar rats. 4TRP was administered intraperitoneally (i.p.) at doses of 25 to 200 mg/kg and intracerebroventricularly (i.c.v.) at concentrations of 10, 20, and 40 ng/2 uL. For in vitro experiments, 4TRP concentrations were 0.1mM and 1.0mM. 4TRP (i.p.) inhibited pentylenetetrazol- (PTZ-) induced seizures, indicating anticonvulsant effects. Electroencephalographic recordings showed that 4TRP (i.c.v.) protected against PTZ-induced seizures, corroborating the behavioural results. To determine whether 4TRP exerts anticonvulsant effects via regulation of GABAergic neurotransmission, we measured convulsions induced by 3-mercapto-propionic acid (3-MP). The obtained results showed involvement of the GABAergic system in the anticonvulsant action exerted by 4TRP, but flumazenil, a selective antagonist of the benzodiazepine site of the GABAA receptor, did not reverse the anticonvulsant effect, demonstrating that 4TRP does not bind to the benzodiazepine-binding site. Furthermore, 4TRP decreased the sodium current through voltage-dependent sodium channels, and thus its anticonvulsant effect may be related to changes in neuronal excitability because of modulation of these channels.
Artemisia phaeolepis, a perennial herb with a strong volatile odor, grows on the grasslands of Mediterranean region. Essential oil obtained from Artemisia phaeolepis was analyzed by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry. A total of 79 components representing 98.19% of the total oil were identified, and the main compounds in the oil were found to be eucalyptol (11.30%), camphor (8.21%), terpine-4-ol (7.32%), germacrene D (6.39), caryophyllene oxide (6.34%), and caryophyllene (5.37%). The essential oil showed definite inhibitory activity against 10 strains of test microorganisms. Eucalyptol, camphor, terpine-4-ol, caryophyllene, germacrene D and caryophyllene oxide were also examined as the major components of the oil. Camphor showed the strongest antimicrobial activity; terpine-4-ol, eucalyptol, caryophyllene and germacrene D were moderately active and caryophyllene oxide was weakly active. The study revealed that the antimicrobial properties of the essential oil can be attributed to the synergistic effects of its diverse major and minor components.
The combined effect of terpinen-4-ol, the main component of tea tree oil, and capric acid against mycelial growth of Candida albicans and murine oral candidiasis was evaluated in vitro and in vivo. Mycelial growth of C. albicans was estimated by the Cristal violet method. Combination of these compounds revealed a potent synergistic inhibition of growth. Therapeutic efficacy of the combination was evaluated microbiologically in murine oral candidiasis, and its application of the compounds clearly demonstrated therapeutic activity. Based on these results, the combined agent of terpinen-4-ol and capric acid was discussed as a possible candidate for oral candidiasis therapy.
The present study investigated the hypotensive responses to intravenous (i.v.) treatment with the essential oil of Alpinia zerumbet (EOAZ) and its main constituent, terpinen-4-ol (Trp-4-ol), in the experimental model of deoxycorticosterone-acetate (DOCA)-salt hypertensive rat. In both DOCA-salt hypertensive and uninephrectomized, normotensive rats, i.v. bolus injections of EOAZ (1-20 mg/kg) or Trp-4-ol (1-10 mg/kg) decreased mean aortic pressure (MAP) in a dose-related manner. However, hypotensive responses to Trp-4-ol were significantly greater than those evoked by the same doses of EOAZ (1-10 mg/kg). Treatment with DOCA-salt significantly enhanced the maximal percentage decreases in MAP evoked by EOAZ or Trp-4-ol. Likewise, both maximal percentage and absolute decreases in MAP elicited by i.v. injection of the ganglion blocker, hexamethonium (30 mg/kg), were significantly greater in DOCA-salt hypertensive than in control rats. In DOCA-salt hypertensive rats, neither hexamethonium (30 mg/kg, i.v.) nor methylatropine (1 mg/kg, i.v.) pretreatment affected the enhancement of EOAZ-induced hypotension. These results show that i.v. treatment with either EOAZ or Trp-4-ol dose-dependently decreases blood pressure in conscious DOCA-salt hypertensive rats, and this action is enhanced when compared with uninephrectomized controls. This enhancement could be related mainly to an increase in EOAZ-induced vascular smooth muscle relaxation rather than to enhanced sympathetic nervous system activity in this hypertensive model. The data further support our previous hypothesis that hypotensive effects of EOAZ are partially attributed to the actions of Trp-4-ol.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Chooluck K, Singh RP, Sathirakul K, Derendorf H: Plasma and dermal pharmacokinetics of terpinen-4-ol in rats following intravenous administration. Pharmazie. 2013 Feb;68(2):135-40. [PMID:23469686]

Explore Compound Types